

Physical and chemical properties of Zomepirac sodium salt

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Compound of Interest

Compound Name: Zomepirac sodium salt

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Zomepirac Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) of the pyrrole-acetic acid class, was formerly utilized for its potent analgesic properties.[1] Despite its withdrawal from the market due to instances of anaphylaxis, its unique chemical structure and mechanism of action continue to be of significant interest in pharmacological research and drug development.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of **Zomepirac sodium salt**, its mechanism of action, and detailed experimental protocols for its analysis.

Physicochemical Properties

Zomepirac sodium salt is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate.[1] It is structurally related to tolmetin. The anhydrous and dihydrate forms are the most common.

General Properties

Property	Value	Reference
Appearance	Light yellow to yellow solid or white crystals.	[3]
Purity	≥98%	[3]

Tabulated Physicochemical Data

The following tables summarize the key quantitative data for **Zomepirac sodium salt** and its free acid form.

Table 1: Molecular and Chemical Properties

Property	Zomepirac Sodium Salt	Zomepirac Sodium Salt Dihydrate	Zomepirac (Free Acid)	References
Molecular Formula	C ₁₅ H ₁₃ ClNNaO ₃	C ₁₅ H ₁₃ ClNNaO ₃ ·2H ₂ O	C ₁₅ H ₁₄ ClNO ₃	[1][4][5][6]
Molecular Weight	313.71 g/mol	349.74 g/mol	291.73 g/mol	[1][4][5][6]
CAS Number	64092-48-4	64092-49-5	33369-31-2	[1][5][7]
Predicted pKa (Strongest Acidic)	3.83	3.83	3.83	[8]

Table 2: Physical Properties

Property	Value	Form	References
Melting Point	>273°C (decomposes)	Sodium Salt	[3]
295-296°C	Sodium Salt Dihydrate		
178-179°C	Free Acid		
Boiling Point	470.8°C at 760 mmHg	Free Acid	[9]
Flash Point	238.5°C	Free Acid	[9]

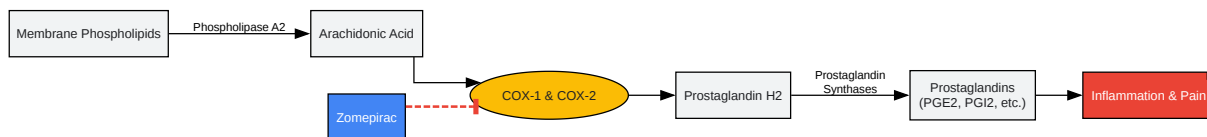
Table 3: Solubility Data

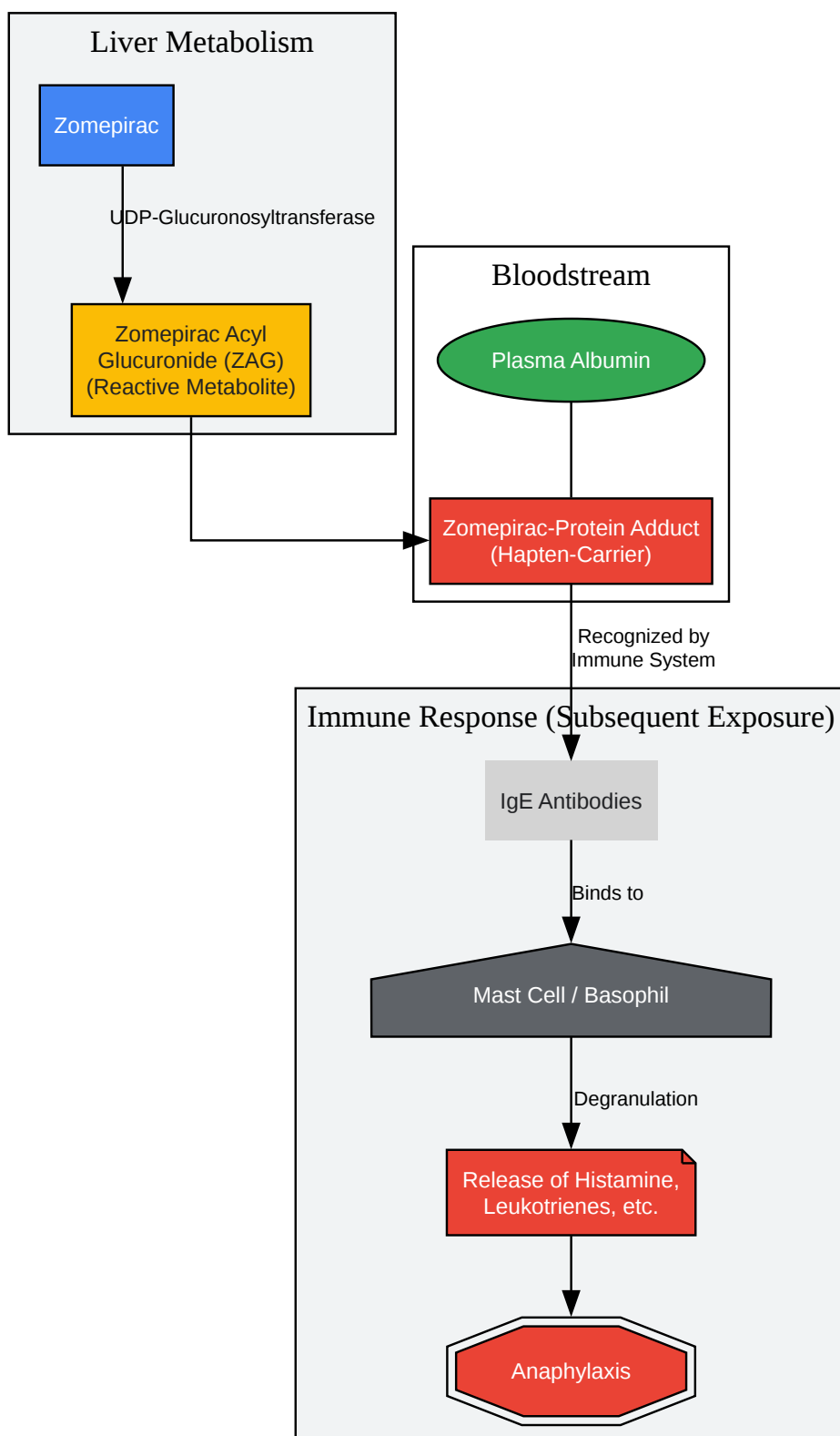
Solvent	Solubility	Conditions	References
Water	5 mg/mL (15.94 mM)	Sonication recommended	[10]
100 mg/mL	at 25°C	[11]	
DMSO	100 mg/mL (318.77 mM)	Sonication recommended	[10]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	4 mg/mL (12.75 mM)	Sonication recommended	[10]

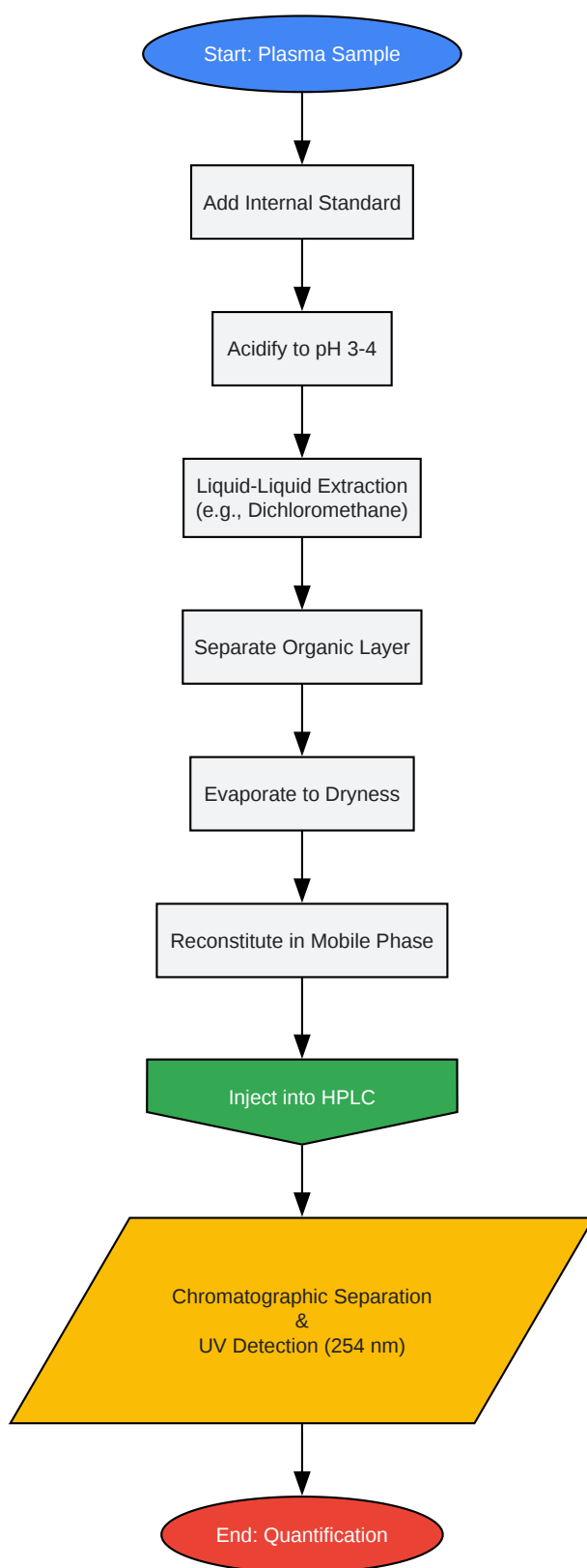
Mechanism of Action

Inhibition of Prostaglandin Synthesis

Zomepirac is a potent inhibitor of prostaglandin synthesis, which is the primary mechanism behind its analgesic and anti-inflammatory effects.[3][9] It achieves this by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.







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